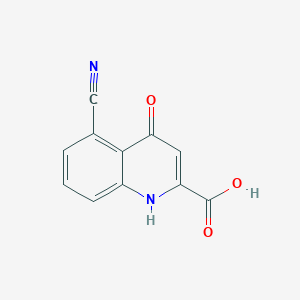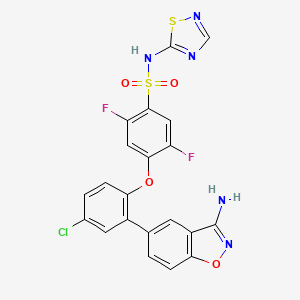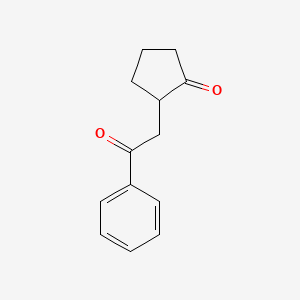
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL is an organosulfur compound characterized by the presence of a thiophenol group substituted with a chlorine atom and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL typically involves the chlorination of 2-(hydroxymethyl)thiophenol. One common method is the reaction of 2-(hydroxymethyl)thiophenol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL undergoes various types of chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL involves its interaction with various molecular targets. The thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorothiophenol: Similar structure but lacks the hydroxymethyl group.
2-(Hydroxymethyl)thiophenol: Similar structure but lacks the chlorine atom.
4-Bromo-2-(hydroxymethyl)thiophenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
( 5-CHLORO-2-SULFANYLPHENYL)METHANOL is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its analogs.
Eigenschaften
Molekularformel |
C7H7ClOS |
|---|---|
Molekulargewicht |
174.65 g/mol |
IUPAC-Name |
(5-chloro-2-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7ClOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 |
InChI-Schlüssel |
VJTBYIVDTPQLIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CO)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B8572563.png)






![TERT-BUTYL (1S)-1-(CYCLOHEXYLMETHYL)-2-[METHOXY(METHYL)AMINO]-2-OXOETHYLCARBAMATE](/img/structure/B8572617.png)






